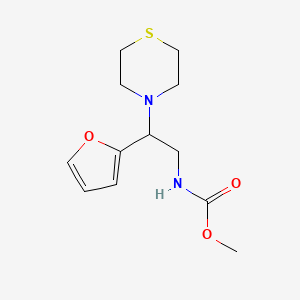
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate is an organic compound that features a furan ring, a thiomorpholine moiety, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate typically involves the reaction of furan derivatives with thiomorpholine and carbamate precursors. One common method includes the nucleophilic substitution reaction where a furan derivative reacts with a thiomorpholine derivative in the presence of a suitable base. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the carbamate group can yield primary amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A furan derivative with a carboxyl group.
2-Methylfuran: A furan derivative with a methyl group.
Thiomorpholine: A sulfur-containing heterocyclic compound.
Uniqueness
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate is unique due to its combination of a furan ring, thiomorpholine moiety, and carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-16-12(15)13-9-10(11-3-2-6-17-11)14-4-7-18-8-5-14/h2-3,6,10H,4-5,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCPYRYZPXLYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=CO1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
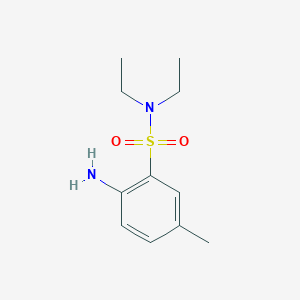
![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)
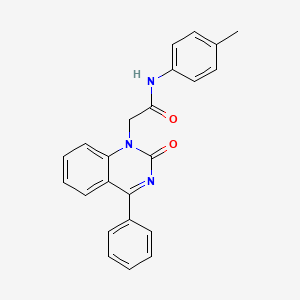
![Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2450796.png)
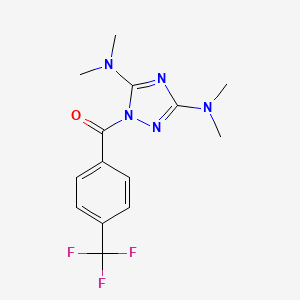
![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)
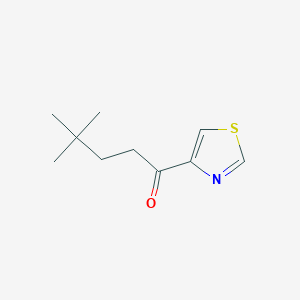
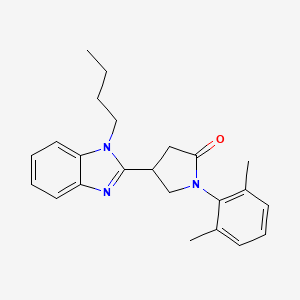
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)
![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)
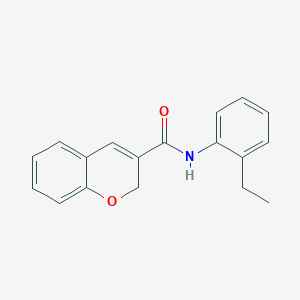
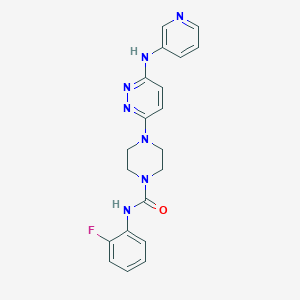
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)
